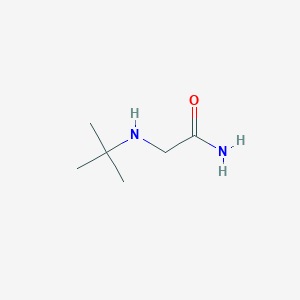

2-(Tert-butylamino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Tert-butylamino)acetamide is a chemical compound that is related to a variety of research areas, including the synthesis of dipeptide mimetics and the study of molecular structures through microwave spectroscopy. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be applicable to the study of this compound.

Synthesis Analysis

The synthesis of related compounds involves versatile methods that could potentially be adapted for this compound. For instance, a practical synthesis method for a dipeptide mimetic has been developed, which demonstrates the regioselective functionalization of ring nitrogens and amino groups . Additionally, enantioselective three-component reactions involving tert-butyl diazoacetate with arylamines and imines have been shown to afford bis(arylamino) acid derivatives with high yields and selectivities . These methods could inform the synthesis approach for this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using microwave spectroscopy. For example, the rotational spectrum of N-tert-butylacetamide has been measured, revealing a trans configuration and Cs symmetry . This type of analysis could be applied to this compound to determine its conformation and electronic structure.

Chemical Reactions Analysis

The reactivity of tert-butylamino groups in various chemical reactions is highlighted in the synthesis of bifuranyl derivatives, where tert-butyl isocyanide reacts with acetylenic esters . This suggests that this compound could also participate in similar reactions, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound, such as N-tert-butylacetamide, have been characterized. The internal rotation of the acetyl methyl group and the quadrupole coupling of the nitrogen nucleus have been observed, which affects the compound's spectroscopic properties . These findings could be relevant when studying the properties of this compound.

Applications De Recherche Scientifique

Photocatalytic Degradation

2-(Tert-butylamino)acetamide, a component in salbutamol, was studied for its photocatalytic degradation using titanium dioxide under simulated solar irradiation. This research provides insights into the drug's decomposition, identifying intermediate compounds and assessing mineralization and toxicity. The study proposes a degradation pathway based on the formation of both oxidative and reductive compounds, contributing to our understanding of environmental impacts of pharmaceutical pollutants (Sakkas et al., 2007).

Chemical Synthesis

A study by Yavari et al. (2004) explored the synthesis of dialkyl 5-tert-butylamino-[2,2']bifuranyl-3,4-dicarboxylates. This chemical synthesis demonstrates the versatility of this compound in forming complex organic compounds, indicating its potential in various chemical synthesis applications (Yavari, Nasiri, Moradi, & Djahaniani, 2004).

Atmospheric Chemistry

Tan et al. (2018) investigated the atmospheric degradation of tert-butylamine, which is structurally related to this compound. The study highlights the reaction pathways and products of tert-butylamine with OH radicals, contributing to our understanding of atmospheric chemistry and environmental impact of similar compounds (Tan et al., 2018).

Antiviral and Antiapoptotic Effects

The therapeutic effect of a novel anilidoquinoline derivative, structurally related to this compound, was evaluated in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects, providing insights into potential medical applications of similar compounds (Ghosh et al., 2008).

Optoelectronic Properties

Zhai et al. (2018) synthesized a malononitrile-modified acene derivative, which includes a this compound component, and explored its optoelectronic properties. This study contributes to the understanding of the electronic properties and potential applications of this compound in advanced materials (Zhai et al., 2018).

Safety and Hazards

Orientations Futures

Future research directions could include the synthesis of well-defined 2-(tert-butylamino)ethyl methacrylate-b-poly(ethylene glycol) methyl ether methacrylate diblock copolymer, which has been grafted onto mesoporous silica nanoparticles (PTBAEMA-b-PEGMEMA-MSNs) via atom transfer radical polymerization (ATRP) .

Mécanisme D'action

Target of Action

It is known that similar compounds can interact with various proteins and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .

Result of Action

The compound’s interaction with its targets would likely result in changes to cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Tert-butylamino)acetamide. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable the compound is .

Propriétés

IUPAC Name |

2-(tert-butylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)8-4-5(7)9/h8H,4H2,1-3H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWVHGPZNYEBQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide](/img/structure/B2565910.png)

![8-((2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2565913.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2565921.png)

![3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2565924.png)

![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)

![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)

![Cyclopent-3-en-1-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2565931.png)